molecular formula C27H29N3O5 B264880 N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

Numéro de catalogue B264880
Poids moléculaire: 475.5 g/mol
Clé InChI: ZNHWSRWLXODSGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B cell receptor (BCR) signaling pathway, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the BCR to its antigen. BTK phosphorylates downstream targets, leading to activation of multiple signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide blocks these signaling pathways, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been shown to inhibit BTK activity in both healthy and malignant B cells, with minimal effects on other cell types. In preclinical studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at low concentrations. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also has good oral bioavailability and long half-life, which makes it suitable for chronic dosing in preclinical and clinical studies. However, one limitation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its potential for off-target effects, as BTK is also expressed in other cell types such as macrophages and dendritic cells. This may lead to unwanted immune suppression and adverse effects.

Orientations Futures

There are several future directions for research on N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide. One area of interest is the evaluation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where BCR signaling plays a key role in disease pathogenesis. Finally, further studies are needed to better understand the potential off-target effects of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide and to identify strategies to mitigate these effects.

Méthodes De Synthèse

The synthesis of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is a furochromene derivative, which is prepared by a series of reactions including Suzuki coupling, cyclization, and oxidation. The furochromene is then coupled with an isonicotinamide moiety using standard peptide coupling chemistry. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling, decreased cell proliferation, and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

Nom du produit

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

Formule moléculaire

C27H29N3O5

Poids moléculaire

475.5 g/mol

Nom IUPAC

N-[2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C27H29N3O5/c1-16-18(5-6-24(31)29-11-12-30-25(32)17-7-9-28-10-8-17)26(33)35-23-14-22-20(13-19(16)23)21(15-34-22)27(2,3)4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,29,31)(H,30,32)

Clé InChI

ZNHWSRWLXODSGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

SMILES canonique

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.